1-(4-Ethynylphenyl)-1H-indole
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Overview
Description
1-(4-Ethynylphenyl)-1H-indole is an organic compound that features an indole core substituted with an ethynyl group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalysts: Palladium(0) complexes (e.g., Pd(PPh3)4) and copper(I) iodide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Triethylamine or diisopropylethylamine.
Temperature: Room temperature to 60°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The reaction’s mild conditions and high yields are advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(4-Ethynylphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethynylphenyl)-2H-indole: Similar structure but with a different substitution pattern on the indole ring.
1-(4-Ethynylphenyl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
1-(4-Ethynylphenyl)-1H-benzimidazole: Features a benzimidazole core instead of an indole core
Uniqueness
1-(4-Ethynylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
823821-67-6 |
---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)indole |
InChI |
InChI=1S/C16H11N/c1-2-13-7-9-15(10-8-13)17-12-11-14-5-3-4-6-16(14)17/h1,3-12H |
InChI Key |
WWEXJJBXBQJRDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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